molecular formula C12H20O B179862 3-Ethyladamantan-1-ol CAS No. 15598-87-5

3-Ethyladamantan-1-ol

Cat. No.: B179862
CAS No.: 15598-87-5
M. Wt: 180.29 g/mol
InChI Key: LJFGNNHKXSJWFF-UHFFFAOYSA-N
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Description

3-Ethyladamantan-1-ol is a chemical compound belonging to the class of adamantanes. It is a white crystalline solid with the molecular formula C12H20O and a molecular weight of 180.29 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyladamantan-1-ol typically involves the reduction of 3-ethyladamantanone. One common method is the reduction of 3-ethyladamantanone using sodium borohydride (NaBH4) in methanol, which yields this compound . Another method involves the catalytic hydrogenation of 3-ethyladamantanone using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Catalytic hydrogenation is often preferred for industrial production due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyladamantan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromium trioxide (CrO3) in acetic acid, leading to the formation of 3-ethyladamantanone .

Reduction: Reduction of 3-ethyladamantanone back to this compound can be performed using sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst .

Substitution: Substitution reactions involving this compound can occur at the hydroxyl group. For example, the reaction with acyl chlorides in the presence of a base such as pyridine can yield esters .

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol or catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Acyl chlorides in the presence of pyridine.

Major Products:

    Oxidation: 3-ethyladamantanone.

    Reduction: this compound.

    Substitution: Esters of this compound.

Scientific Research Applications

3-Ethyladamantan-1-ol has various scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities. It serves as a model compound for studying the behavior of adamantane derivatives in biological systems .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties.

Industry: In the industrial sector, this compound is used as an additive in lubricants and as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Ethyladamantan-1-ol and its derivatives involves interactions with specific molecular targets and pathways. For example, adamantane derivatives are known to interact with ion channels and receptors in the nervous system, leading to their neuroprotective effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

    1-Adamantanol: A hydroxyl group attached to the first carbon of the adamantane structure.

    2-Adamantanol: A hydroxyl group attached to the second carbon of the adamantane structure.

    3-Ethyladamantan-1-amine: An amine group attached to the first carbon and an ethyl group attached to the third carbon of the adamantane structure.

Uniqueness of 3-Ethyladamantan-1-ol: The presence of an ethyl group at the third carbon and a hydroxyl group at the first carbon makes this compound unique. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

3-ethyladamantan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFGNNHKXSJWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392803
Record name 3-ethyladamantan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15598-87-5
Record name 3-ethyladamantan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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